Increased Molecular Weight and Lipophilicity vs. Unsubstituted Analogue
The presence of the meta-methyl group increases the molecular weight by 14.02 g/mol (from 216.71 to 230.73 g/mol) and the computed XLogP3-AA from 4.2 to 4.7 compared to the unsubstituted analogue (2-chloro-2-phenylethyl)benzene [1][2]. This shifts the compound into a higher lipophilicity range, which can influence solubility, membrane permeability, and retention time in reversed-phase chromatography.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 230.73 g/mol, XLogP3-AA = 4.7 |
| Comparator Or Baseline | (2-Chloro-2-phenylethyl)benzene (CAS 4714-14-1): MW = 216.71 g/mol, XLogP3-AA = 4.2 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔXLogP3-AA = +0.5 |
| Conditions | Computed properties from PubChem (release 2021.05.07) |
Why This Matters
For procurement decisions in medicinal chemistry and agrochemical intermediate synthesis, higher lipophilicity and molecular bulk can be advantageous for tuning ADME properties and for achieving desired chromatographic separation.
- [1] PubChem Compound Summary for CID 4737540, Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4737540. View Source
- [2] PubChem Compound Summary for CID 584322, (2-Chloro-2-phenylethyl)benzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/584322. View Source
